

# In-Depth Technical Guide: ID-8 Mouse Ovarian Cancer Cell Line Growth Characteristics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ID-8

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## Abstract

The **ID-8** cell line, a murine model of ovarian cancer, is a critical tool in oncological research, particularly for studies involving the tumor microenvironment and immunotherapy. A thorough understanding of its growth kinetics is fundamental for experimental design and data interpretation. This technical guide provides a comprehensive overview of the **ID-8** cell line's doubling time and growth rate, supported by detailed experimental protocols and an exploration of the key signaling pathways governing its proliferation.

## Introduction

The **ID-8** cell line is a spontaneously transformed mouse ovarian surface epithelial cell line derived from the C57BL/6 mouse strain. It is widely used in preclinical ovarian cancer research due to its epithelial-like morphology, aggressive tumorigenicity, and competence for growth in immunocompetent syngeneic hosts. This guide focuses on the in vitro growth characteristics of the **ID-8** cell line, providing quantitative data and detailed methodologies for its assessment.

## Quantitative Growth Characteristics

The growth kinetics of a cell line are defined by its doubling time and specific growth rate. While precise values can vary slightly between laboratories due to specific culture conditions and passage numbers, the following data provides a reliable baseline for the **ID-8** cell line.

Parameter	Value	Source
Doubling Time	30-40 hours	(For ID-8 fat-1 subline)
Growth Rate ( $\mu$ )	Not explicitly stated in reviewed literature	-

Note: The doubling time of 30-40 hours was reported for the **ID-8** fat-1 subline. While this provides a close estimate, the doubling time of the parental **ID-8** cell line may vary. It is recommended that each laboratory empirically determines the doubling time for their specific **ID-8** cell stock.

## Experimental Protocols

Accurate determination of cell doubling time and growth rate is crucial for reproducible experimental outcomes. Below are detailed protocols for culturing **ID-8** cells and measuring their proliferation.

### ID-8 Cell Culture and Maintenance

Materials:

- **ID-8** mouse ovarian cancer cells
- High-glucose Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (100x)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- T-75 or T-25 cell culture flasks
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

- Hemocytometer or automated cell counter

Protocol:

- **Media Preparation:** Prepare complete growth medium by supplementing high-glucose DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- **Cell Thawing:** Rapidly thaw a cryopreserved vial of **ID-8** cells in a 37°C water bath. Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- **Initial Culture:** Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
- **Incubation:** Culture the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Subculturing:** When cells reach 80-90% confluency, aspirate the culture medium and wash the cell monolayer with sterile PBS.
- Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
- Neutralize the trypsin by adding 4-6 mL of complete growth medium.
- Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a split ratio of 1:5 to 1:10.

## Determination of Doubling Time and Growth Rate using a Growth Curve

Materials:

- **ID-8** cells in exponential growth phase
- Complete growth medium

- 24-well cell culture plates
- Hemocytometer or automated cell counter
- Trypan blue solution (0.4%)

Protocol:

- Cell Seeding: Seed **ID-8** cells into multiple wells of a 24-well plate at a low density (e.g.,  $1 \times 10^4$  cells/well) in 1 mL of complete growth medium. Prepare triplicate wells for each time point.
- Cell Counting: At regular intervals (e.g., every 24 hours for 5-7 days), trypsinize and count the cells from three replicate wells.
  - To perform a viable cell count, mix a small aliquot of the cell suspension with an equal volume of trypan blue solution. Count the unstained (viable) cells using a hemocytometer.
- Data Plotting: Plot the average number of viable cells against time (in hours) on a semi-logarithmic graph.
- Calculation of Doubling Time: The doubling time ( $T_d$ ) can be calculated from the logarithmic growth phase of the curve using the following formula:

$$T_d = (t_2 - t_1) * \log(2) / (\log(N_2) - \log(N_1))$$

Where:

- $t_1$  and  $t_2$  are two different time points in the exponential growth phase.
- $N_1$  and  $N_2$  are the cell numbers at times  $t_1$  and  $t_2$ , respectively.
- Calculation of Specific Growth Rate: The specific growth rate ( $\mu$ ) can be calculated using the following formula:

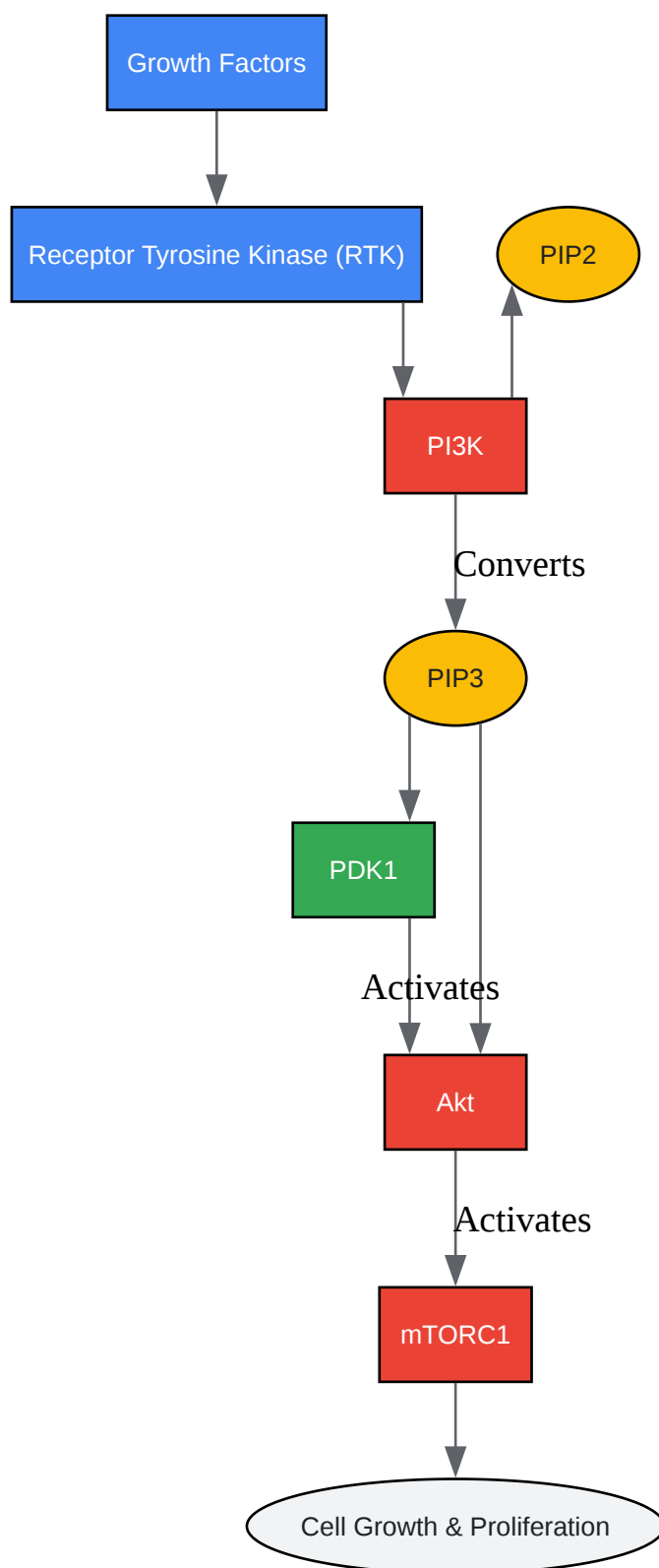
$$\mu = (\ln(N_2) - \ln(N_1)) / (t_2 - t_1)$$

## Signaling Pathways in ID-8 Cell Proliferation

The proliferation of **ID-8** cells is a complex process regulated by a network of intracellular signaling pathways. While a comprehensive map is still under investigation, key pathways known to be involved in cancer cell proliferation are also active in **ID-8** cells.

## PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival in many cancers.

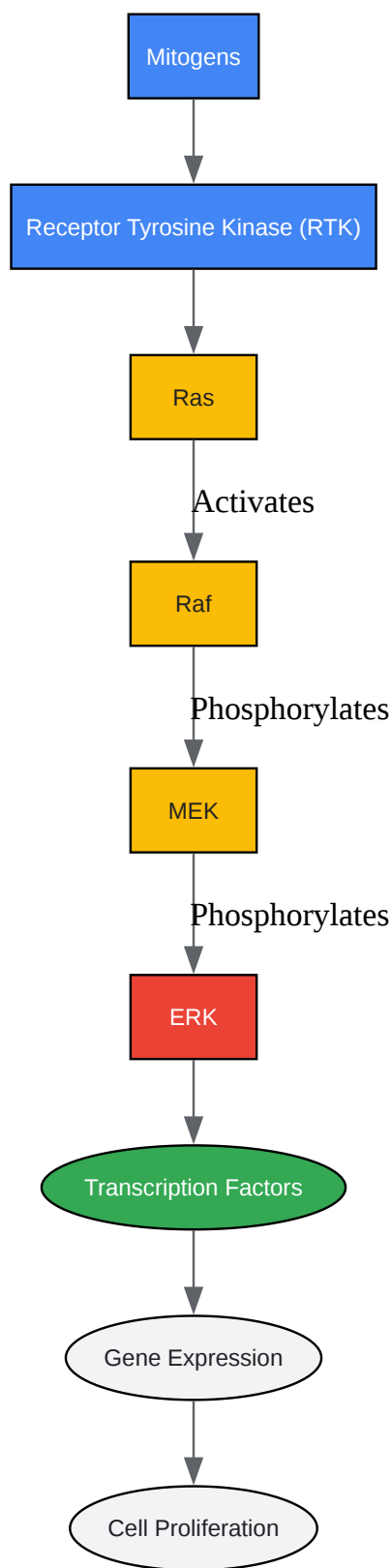


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Caption: PI3K/Akt/mTOR signaling pathway in cell proliferation.

## MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and promoting cell proliferation.



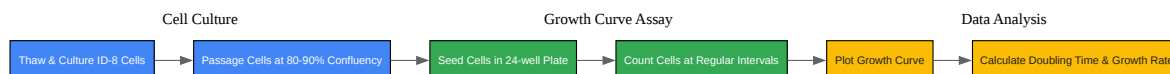
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Caption: MAPK/ERK signaling pathway in cell proliferation.



## Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the doubling time and growth rate of the **ID-8** cell line.



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Caption: Workflow for determining **ID-8** cell growth kinetics.

## Conclusion

This technical guide provides essential information on the doubling time and growth rate of the **ID-8** mouse ovarian cancer cell line. The detailed protocols for cell culture and growth analysis are intended to assist researchers in obtaining reliable and reproducible data. Furthermore, the visualization of key signaling pathways offers a foundational understanding of the molecular mechanisms driving **ID-8** cell proliferation. Adherence to these standardized methods will enhance the consistency and comparability of findings across different studies, ultimately advancing our understanding of ovarian cancer biology and the development of novel therapeutic strategies.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)